1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride 1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730078
InChI: InChI=1S/C9H14N2O.ClH/c1-3-7(10)8-5-4-6-9(11-8)12-2;/h4-7H,3,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol

1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17730078

Molecular Formula: C9H15ClN2O

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride -

Specification

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
IUPAC Name 1-(6-methoxypyridin-2-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H14N2O.ClH/c1-3-7(10)8-5-4-6-9(11-8)12-2;/h4-7H,3,10H2,1-2H3;1H
Standard InChI Key FXXXQLIXHCOGDB-UHFFFAOYSA-N
Canonical SMILES CCC(C1=NC(=CC=C1)OC)N.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

1-(6-Methoxypyridin-2-yl)propan-1-amine hydrochloride is an aromatic amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propane-1-amine side chain at the 2-position, with a hydrochloride counterion . The molecular formula C₉H₁₅ClN₂O reflects the presence of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₅ClN₂O
Molecular Weight202.68 g/mol
CAS Registry Number1955558-16-3
Salt FormHydrochloride

Synthetic Methodologies

General Synthesis Route

The compound is synthesized via a multi-step protocol involving:

  • Condensation Reaction: Substituted pyridin-2-amine reacts with pyridine-2-carbaldehyde in methanol under acidic conditions (TosOH, 70°C), followed by the addition of 2-isocyano-2,4,4-trimethylpentane .

  • Workup: The crude product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure .

  • Salt Formation: The free base is treated with HCl/dioxane to yield the hydrochloride salt .

Table 2: Representative Synthesis Conditions

ParameterDetail
ReactantsPyridin-2-amine, pyridine-2-carbaldehyde
CatalystTosOH (20 mol%)
SolventMethanol
Temperature70°C, 12 hours
Isolation MethodEthyl acetate extraction

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals at δ 8.67–8.66 (m, 1H, pyridine-H), 8.28 (d, J = 7.6 Hz, 1H), and 3.88 (s, 3H, OCH₃) confirm the methoxypyridine and amine protons .

  • ¹³C NMR: Peaks at δ 163.7 (C=O), 147.6 (aromatic C), and 53.9 (N-CH₂) align with the proposed structure .

Mass Spectrometry (MS):

  • ESI-MS (m/z): 306 [M+1]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Intermediate in Drug Discovery

This compound serves as a precursor for imidazo[1,2-a]pyridine derivatives, a class with demonstrated kinase inhibitory and anticancer activity . For instance:

  • Compound E5: A brominated analog shows antiproliferative effects in leukemia cell lines (IC₅₀ = 3.36 μM) .

Structure-Activity Relationship (SAR) Studies

Modifications to the amine side chain or pyridine substituents alter bioactivity:

  • Chloro Substitution: 6-Chloro analogs (e.g., F5) exhibit enhanced metabolic stability .

  • Aryl Extensions: Coupling with fluoroaryl groups improves blood-brain barrier permeability .

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